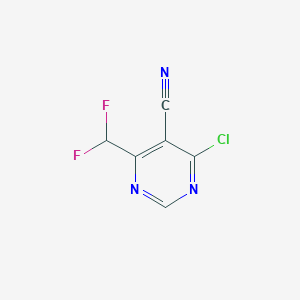

4-Chloro-5-cyano-6-difluoromethylpyrimidine

Description

The exact mass of the compound this compound is 188.9905311 g/mol and the complexity rating of the compound is 202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(difluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2N3/c7-5-3(1-10)4(6(8)9)11-2-12-5/h2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSJETXZAAHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Halogenated and Cyanated Pyrimidine Derivatives:

Halogenated pyrimidines are versatile intermediates in organic synthesis. The chlorine atom at the 4-position of a pyrimidine (B1678525) ring typically acts as a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, alcohols, and thiols, providing a pathway to a diverse range of derivatives.

The cyano group at the 5-position is a strong electron-withdrawing group, which influences the reactivity of the pyrimidine ring. It can also be a synthetic handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Pyrimidine Scaffolds in Modern Organic Synthesis:

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its presence in the nucleobases of DNA and RNA underscores its biological significance. acs.org Consequently, synthetic pyrimidine derivatives are integral to the development of a vast array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents. nih.govgoogleapis.com Their utility in organic synthesis stems from their predictable reactivity and the ability to be functionalized at various positions on the ring. nih.gov

Multifunctional Pyrimidines:

Halopyrimidine Synthesis Strategies

The introduction of halogen atoms onto the pyrimidine ring is a critical step in the synthesis of many functionalized derivatives. These halopyrimidines serve as versatile intermediates, particularly for subsequent nucleophilic substitution reactions.

Regioselective Halogenation Approaches for Pyrimidine Cores

Direct halogenation of the pyrimidine ring through electrophilic aromatic substitution is generally challenging due to the electron-deficient nature of the diazine system, which deactivates the ring towards electrophiles. nih.govbhu.ac.in The presence of two nitrogen atoms makes the pyrimidine core significantly less reactive than benzene (B151609) and even pyridine. nih.govbhu.ac.in Consequently, harsh reaction conditions are often required, which can lead to a lack of selectivity. nih.gov

To achieve regioselectivity, synthetic strategies often rely on activating groups or alternative halogenation pathways. For instance, the presence of electron-donating groups (EDGs) such as amino or hydroxyl groups can facilitate electrophilic halogenation at specific positions. Pyrimidones (hydroxypyrimidines) can be effectively nitrated, a classic electrophilic substitution, demonstrating the activating effect of the N-oxide or pyrimidone tautomer. bhu.ac.in

More contemporary methods utilize reagents that can operate under milder conditions. Hypervalent iodine(III) reagents, in conjunction with potassium halide salts, have been employed for the regioselective C3 halogenation of fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines in aqueous media at ambient temperature. rsc.org Another approach involves the use of N-halosuccinimides (NCS, NBS, NIS) in fluorinated alcohols, such as hexafluoroisopropanol (HFIP), which can promote regioselective halogenation of various arenes and heterocycles under mild conditions. acs.org

The table below summarizes representative methods for the regioselective halogenation of pyrimidine and related heterocyclic cores.

| Reagent System | Substrate Type | Position Halogenated | Conditions | Yield |

| N-Halosuccinimide / HFIP | Electron-rich heterocycles | Varies | Mild, room temp. | Good |

| KX / PIDA | Pyrazolo[1,5-a]pyrimidines | C3 | Aqueous, ambient temp. | Good to Excellent |

| POCl₃ / PCl₅ | Hydroxypyrimidines | C4/C6 | High temperature | Variable |

Nucleophilic Substitution Reactions Involving Halogen Atoms on Pyrimidine Rings

A more common and highly effective method for producing halopyrimidines, particularly chloropyrimidines, is through nucleophilic substitution of hydroxyl groups in hydroxypyrimidines (pyrimidones). Reagents such as phosphorus oxychloride (POCl₃), often used with or without phosphorus pentachloride (PCl₅), are standard for converting 2-, 4-, and 6-hydroxypyrimidines into their corresponding chloro derivatives. thieme.de For example, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) using POCl₃. google.com This type of reaction is fundamental in synthesizing precursors for compounds like this compound.

The reactivity of halogens on the pyrimidine ring towards nucleophilic displacement is significantly higher than that of halogens on a benzene ring. This is due to the electron-withdrawing effect of the ring nitrogens, which stabilizes the negatively charged Meisenheimer complex formed during the addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr). youtube.comresearchgate.net

The positions on the pyrimidine ring exhibit different reactivities. Halogens at the C4 and C6 positions are generally more susceptible to nucleophilic attack than a halogen at the C2 position. stackexchange.com This enhanced reactivity at C4/C6 is attributed to the greater ability of the para- and ortho-nitrogen atoms to stabilize the anionic intermediate through resonance. youtube.comstackexchange.com This differential reactivity allows for selective and sequential substitution reactions on poly-halogenated pyrimidines.

Cyanation Protocols for Pyrimidine Derivatives

The introduction of a cyano (-CN) group is another pivotal step. The nitrile functionality is a valuable synthon, convertible into other functional groups like carboxylic acids, amides, and amines. taylorandfrancis.com

Introduction of Cyano Group via Nucleophilic Aromatic Substitution (SNAr)

Given the high reactivity of chloropyrimidines, the direct displacement of a chloride ion by a cyanide nucleophile is a primary method for cyanation. This SNAr reaction is typically performed using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), or alternatively, zinc cyanide (Zn(CN)₂). mdpi.com The electron-deficient pyrimidine ring readily facilitates the attack of the cyanide ion, especially when the leaving group is at the activated C4 or C6 position.

This method is widely used for the synthesis of cyanated purines (a fused pyrimidine-imidazole system) from their corresponding chloro-purine precursors. mdpi.com The principles are directly applicable to monocyclic pyrimidine systems. The reaction conditions, such as solvent and temperature, can be tuned to optimize yield and minimize side reactions.

Transition-Metal Catalyzed Cyanation Methodologies

While SNAr is effective for activated halopyrimidines, transition-metal-catalyzed cross-coupling reactions offer a milder and often more versatile alternative, particularly for less reactive aryl or heteroaryl halides. taylorandfrancis.com Palladium- and copper-based catalytic systems are the most common for cyanation reactions. taylorandfrancis.com

Palladium-catalyzed cyanation, often referred to as a variant of the Buchwald-Hartwig amination, typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand and a cyanide source. Zinc cyanide (Zn(CN)₂) is a frequently used reagent as it is less toxic than alkali metal cyanides and generally gives high yields. acs.org A notable advantage of these methods is their ability to function at lower temperatures compared to traditional SNAr reactions, sometimes even at room temperature, and their tolerance for a wide range of functional groups. acs.org Recent advances have led to protocols that work efficiently in aqueous media, enhancing the "green" credentials of the synthesis. acs.org

Copper-catalyzed cyanation, a modern iteration of the Rosenmund-von Braun reaction, also provides a powerful tool for introducing the nitrile group. These reactions can utilize various copper sources and are effective for a broad scope of aryl and heteroaryl halides.

The table below outlines common conditions for transition-metal catalyzed cyanation.

| Catalyst System | Cyanide Source | Substrate | Conditions | Yield |

| Pd₂(dba)₃ / Ligand | Zn(CN)₂ | (Hetero)aryl Halides/Triflates | THF/H₂O, rt - 40 °C | Excellent |

| CuI / Ligand | KCN or NaCN | Aryl Iodides/Bromides | High Temperature (e.g., DMF, 120 °C) | Good |

Minisci-type Cyanation Reactions

The Minisci reaction is a radical-based substitution that is particularly effective for the functionalization of electron-deficient N-heterocycles. wikipedia.org The classic Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heterocycle. wikipedia.orgprinceton.edu While most commonly used for alkylation and acylation, the principles of this reaction can be extended to other functional groups. acs.org

Minisci-type reactions are advantageous because they allow for direct C-H functionalization, avoiding the need for pre-functionalized substrates (e.g., halo-pyrimidines). wikipedia.org The reaction typically involves generating a radical from a precursor (like a carboxylic acid or an alkane) using an oxidizing agent (e.g., ammonium (B1175870) persulfate) and a catalyst (e.g., silver nitrate). wikipedia.orgnih.gov

While direct Minisci-type cyanation is less common than alkylation, radical cyanation methodologies have been developed. These might involve the generation of a cyano-radical or a related species that can add to the heterocycle. For instance, visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, and this has been applied to Minisci-type reactions for the alkylation of pyrimidines. nih.gov Extending this logic, a radical precursor for the cyano group could potentially be used. However, the more established routes for introducing a cyano group onto a pyrimidine ring remain SNAr and transition-metal catalysis due to their high efficiency and predictability.

Difluoromethylation Techniques for Pyrimidine Rings

The direct introduction of a difluoromethyl group onto a pre-formed pyrimidine ring is a primary strategy for accessing these valuable compounds. The choice of method depends on the electronic nature of the pyrimidine substrate and the desired regioselectivity. These techniques are broadly categorized based on the nature of the difluoromethylating species: radical, nucleophilic, or electrophilic.

Radical difluoromethylation involves the generation of the difluoromethyl radical (•CF2H), which then adds to the pyrimidine ring. This approach is particularly effective for the C-H functionalization of heteroaromatics. rsc.org

The difluoromethyl radical is generally considered to be nucleophilic in character, in contrast to the more electrophilic trifluoromethyl radical (•CF3). nih.gov This property dictates that the radical addition is more favorable with electron-deficient pyrimidine rings. The generation of the •CF2H radical can be achieved from various precursors using different initiation methods. A common challenge in the direct C-H functionalization of pyridines and related heterocycles is controlling the regioselectivity of the radical attack. nih.goveurekalert.org Recent strategies have employed temporary dearomatization of the heterocyclic ring to activate it towards radical attack and control the position of functionalization. eurekalert.org

Visible light-mediated halogen atom transfer (XAT) is another strategy for generating fluoromethyl radicals from readily available sources like fluoroiodomethane, using tris(trimethylsilyl)silane (B43935) as both a hydrogen and halogen atom transfer agent. nih.gov This method facilitates the formation of C(sp3)–CH2F bonds via a radical chain process. nih.gov

Table 1: Overview of Selected Radical-Mediated Difluoromethylation Methods

| Radical Source | Initiation Method | Key Features | Reference |

|---|---|---|---|

| CF2IH | Thermal/Chemical Initiators | Lower electrophilicity of •CF2H compared to •CF3. nih.gov | nih.gov |

| Fluoroiodomethane | Visible Light / Halogen Atom Transfer | Utilizes commercially available radical source. nih.gov | nih.gov |

| Carboxylic Acids | Photochemical Decarboxylation | Multi-component reaction forming C-C and C-F bonds under mild conditions. nih.gov | nih.gov |

Nucleophilic Difluoromethylation Methods Using Difluoromethyl Anion Equivalents

Nucleophilic difluoromethylation employs a reagent that acts as a source of a difluoromethyl anion equivalent ("CF2H⁻"). This approach is ideal for pyrimidines bearing a good leaving group, such as a halogen, at the desired position for substitution. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

A prominent reagent in this category is difluoromethyl phenyl sulfone (PhSO2CF2H). cas.cncas.cn In the presence of a base (e.g., potassium tert-butoxide), this compound is deprotonated to form the PhSO2CF2⁻ anion. cas.cn This anion is a robust nucleophile, capable of attacking electrophilic centers. cas.cn The phenylsulfonyl group effectively modulates the stability and nucleophilicity of the anionic species. cas.cn After the initial nucleophilic addition, the phenylsulfonyl group can often be removed under reductive conditions to yield the final difluoromethylated product.

Another related reagent, difluoromethyl 2-pyridyl sulfone, has also been developed and shown to be an efficient precursor for nucleophilic reactions. cas.cn The synthesis of these sulfone-based reagents typically involves the difluoromethylation of the corresponding thiols, followed by oxidation. cas.cn

Table 2: Common Reagents for Nucleophilic Difluoromethylation

| Reagent | Structure | Activating Agent | Key Application | Reference |

|---|---|---|---|---|

| Difluoromethyl phenyl sulfone | PhSO2CF2H | Base (e.g., t-BuOK) | Generation of PhSO2CF2⁻ for SNAr reactions. cas.cn | cas.cncas.cn |

| [(Phenylsulfonyl)difluoromethyl]trimethylsilane | PhSO2CF2SiMe3 | Fluoride source | Alternative to PhSO2CF2H for nucleophilic additions. cas.cn | cas.cn |

| Difluoromethyl 2-pyridyl sulfone | (C5H4N)SO2CF2H | Base (e.g., t-BuOK) | Used in Julia-Kocienski type olefinations, indicating its potential as a nucleophilic source. cas.cn | cas.cn |

Electrophilic Difluoromethylation Strategies with Difluoromethyl Cation Equivalents

In contrast to nucleophilic methods, electrophilic difluoromethylation involves a reagent that delivers a difluoromethyl cation equivalent ("CF2H⁺") to a nucleophilic substrate. This strategy is suitable for electron-rich pyrimidine rings, where direct C-H functionalization can occur via an electrophilic aromatic substitution-type mechanism.

A key class of reagents for this purpose is S-(difluoromethyl)diarylsulfonium salts, such as S-(difluoromethyl)diarylsulfonium tetrafluoroborate. nih.govresearchgate.net These compounds have proven effective for the electrophilic difluoromethylation of various nucleophiles, including tertiary amines and imidazole (B134444) derivatives. nih.gov However, their reactivity can be limited, and they may fail to transfer the difluoromethyl group to less reactive nucleophiles like phenols or carbon nucleophiles. nih.govresearchgate.net

More recently, hypervalent iodine(III) reagents bearing a -CF2SO2Ph group have been designed for the electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes. rsc.org These bench-stable reagents allow for the functionalization of various compounds under mild, transition-metal-free conditions, expanding the scope of electrophilic difluoromethylation. rsc.org

Table 3: Examples of Electrophilic Difluoromethylating Reagents

| Reagent Type | Example Structure | Reaction Type | Substrate Scope | Reference |

|---|---|---|---|---|

| Sulfonium (B1226848) Salt | [Ar2S-CF2H]⁺ BF4⁻ | Electrophilic transfer of "CF2H⁺" | N- and S-nucleophiles | nih.govresearchgate.net |

| Hypervalent Iodine(III) | ArI(OAc)-CF2SO2Ph | C-H Electrophilic (phenylsulfonyl)difluoromethylation | (Hetero)arenes | rsc.org |

Photoredox-Catalyzed Difluoromethylation Processes

Photoredox catalysis has emerged as a powerful strategy for generating radical species under exceptionally mild conditions using visible light. rsc.orgmdpi.com This approach is highly effective for difluoromethylation reactions, offering advantages in functional group tolerance and operational simplicity. rsc.org

The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which becomes excited upon absorbing visible light. mdpi.comnih.gov The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a suitable difluoromethyl precursor to generate a difluoromethyl radical. nih.gov A variety of precursors can be used, including sulfonium salts and bromodifluoromethyl derivatives. mdpi.comdigitellinc.com For instance, (phenylsulfonyl)difluoromethyl-sulfonium salt has been utilized under photoredox conditions to generate the gem-difluoromethyl radical, which can then be installed onto olefins or used in intramolecular cyclizations to form difluoromethylated heterocycles. digitellinc.com

This method is particularly valuable for the late-stage functionalization of complex molecules and has been successfully applied to a wide range of aromatic and heteroaromatic compounds. mdpi.com The reactions can often be performed at room temperature and are compatible with continuous flow technologies, which can enhance scalability and efficiency. nih.gov

Table 4: Key Components in Photoredox-Catalyzed Difluoromethylation

| Component | Examples | Function | Reference |

|---|---|---|---|

| Photocatalyst | fac-Ir(ppy)3, Ru(bpy)3²⁺ | Absorbs visible light to initiate single-electron transfer. mdpi.com | rsc.orgmdpi.comnih.gov |

| Radical Precursor | CF2HBr, BrCF2PO(OEt)2, (Phenylsulfonyl)difluoromethyl-sulfonium salt | Source of the difluoromethyl radical via SET. mdpi.comdigitellinc.com | mdpi.comdigitellinc.com |

| Substrate | Alkenes, (Hetero)arenes | Molecule to be functionalized by the difluoromethyl radical. mdpi.comrsc.org | mdpi.comrsc.org |

| Solvent/Additives | DMSO, K3PO4 | Provide suitable reaction medium and act as base or other additives. mdpi.com | mdpi.com |

Integrated Multi-Step Synthesis of this compound Analogs

Instead of adding the difluoromethyl group to a pre-formed ring, an alternative and often more efficient strategy involves constructing the pyrimidine ring from precursors that already contain the required difluoromethyl moiety. This approach provides excellent control over regiochemistry.

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. nih.gov This strategy is exceptionally well-suited for the rapid assembly of complex heterocyclic scaffolds like polysubstituted pyrimidines. acsgcipr.org

The most widely used method for constructing a pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment, such as an amidine, guanidine, or urea. bu.edu.eg To synthesize a 6-difluoromethylpyrimidine derivative, a difluoromethylated 1,3-dicarbonyl compound or a synthetic equivalent can be employed as the three-carbon component.

For example, a one-pot procedure could involve the Claisen condensation of an appropriate ketone with difluoroacetate, followed by an immediate Thorpe-Guareschi reaction of the resulting difluoromethyl-1,3-diketone with cyanothioacetamide. researchgate.net This sequence builds a highly functionalized pyridine-thione, a close relative of the pyrimidine core, demonstrating the feasibility of incorporating the difluoromethyl group from the start.

A general and efficient three-component, one-pot synthesis for 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines has been developed by reacting aldehydes, malononitrile, and S-alkylisothiouronium salts in water. nih.gov To adapt this for the synthesis of the target molecule, a difluoromethylated aldehyde or a difluoromethylated active methylene (B1212753) compound would be required as one of the starting components. These MCRs benefit from high atom economy and often proceed under mild conditions, making them attractive for library synthesis and process development. nih.govacsgcipr.org

Table 5: Illustrative Three-Component Scheme for Pyrimidine Synthesis

| Component 1 (C-C-C Fragment) | Component 2 (N-C-N Fragment) | Component 3 | Resulting Core Structure | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | S-Alkylisothiouronium salt | Malononitrile | 2-Alkylthio-4-amino-5-cyano-6-substituted-pyrimidine | nih.gov |

| 1,3-Diketone | Guanidine / Amidine | - | 2-Amino-4,6-disubstituted-pyrimidine | bu.edu.eg |

| Alcohol (Primary) | Amidine | Alcohol (Secondary) | Unsymmetrically substituted pyrimidine (via Iridium catalysis) | nih.gov |

Strategic Functional Group Interconversions and Manipulations

The synthesis of this compound often relies on a series of strategic functional group interconversions (FGIs) to introduce the desired substituents onto a pre-existing pyrimidine core or its precursors. These transformations are critical for accessing the target molecule from more readily available starting materials.

A plausible synthetic strategy commences with the construction of a pyrimidine ring bearing a difluoromethyl group. This can be achieved through the condensation of a difluoromethyl-containing 1,3-dicarbonyl compound or its equivalent with a suitable amidine. Once the 6-difluoromethylpyrimidine core is established, subsequent functionalization at the 4- and 5-positions is undertaken.

Introduction of the Cyano Group:

The cyano group at the 5-position can be introduced through various methods. One common approach is the Sandmeyer-type reaction, where a 5-amino-6-difluoromethylpyrimidine is diazotized and subsequently treated with a cyanide source, such as copper(I) cyanide. Alternatively, direct C-H cyanation of the pyrimidine ring at the 5-position using a suitable cyanating agent could be a more atom-economical approach, though regioselectivity can be a challenge.

Introduction of the Chloro Group:

The installation of the chloro group at the 4-position is typically achieved by the chlorination of a corresponding 4-hydroxypyrimidine (B43898) or 4-aminopyrimidine (B60600) precursor. A widely used and effective method is the treatment of the 4-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction efficiently converts the hydroxyl group into a chloro substituent, which is a versatile leaving group for subsequent nucleophilic substitution reactions.

Manipulation of Existing Functional Groups:

In some synthetic routes, the cyano group may be introduced early, and subsequent manipulations are performed. For instance, a 5-cyano group can be transformed into a 5-formyl or 5-hydroxymethyl group through reduction, opening avenues for further chemical modifications if desired for the synthesis of related analogues. nih.gov

The following table summarizes key functional group interconversions that could be employed in the synthesis of this compound and related architectures.

| Precursor Functional Group | Target Functional Group | Reagents and Conditions |

| 4-Hydroxyl | 4-Chloro | Phosphorus oxychloride (POCl₃), heat |

| 5-Amino | 5-Cyano | 1. NaNO₂/HCl (diazotization), 2. CuCN (Sandmeyer reaction) |

| 5-Bromo/Iodo | 5-Cyano | Palladium-catalyzed cyanation (e.g., with Zn(CN)₂) |

| 5-Cyano | 5-Carboxamide | Controlled hydrolysis (e.g., acid or base catalysis) |

| 5-Cyano | 5-Formyl | Reduction (e.g., DIBAL-H) |

Process Intensification and Scalability Considerations in Pyrimidine Synthesis

The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound necessitates a focus on process intensification and scalability. These principles aim to develop safer, more efficient, and environmentally benign manufacturing processes.

Continuous Flow Synthesis:

A significant advancement in process intensification is the adoption of continuous flow chemistry. mdpi.comfrontiersin.orgresearchgate.netrsc.org For the synthesis of highly functionalized pyrimidines, continuous flow reactors offer several advantages over traditional batch processing. These include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for exothermic reactions often encountered in heterocyclic synthesis. frontiersin.org

Improved Safety: The small reaction volumes in continuous flow systems minimize the risks associated with handling hazardous reagents and intermediates. mdpi.com

Increased Reproducibility and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and often higher yields. vapourtec.com

Facilitated Automation: Continuous flow setups can be readily automated, allowing for streamlined production and real-time monitoring of reaction progress. rsc.org

The multi-step synthesis of this compound could be adapted to a continuous flow process where intermediates are generated and consumed in a sequential manner without isolation, a concept known as "telescoping." researchgate.net For example, the formation of the pyrimidine ring, followed by chlorination and cyanation, could potentially be performed in a series of interconnected flow reactors.

Scalability Considerations:

Scaling up the synthesis of halogenated and cyanated pyrimidines presents several challenges that need to be addressed:

Reagent Handling and Cost: The cost and safe handling of reagents, particularly those containing fluorine and cyanide, are major considerations for large-scale production.

Reaction Optimization: Reaction conditions optimized at the lab scale may not be directly transferable to a larger scale. Thorough process development and optimization are required to maintain yield and purity.

Purification: The purification of the final product and intermediates can be a significant bottleneck in the manufacturing process. The development of efficient and scalable purification methods, such as crystallization or continuous chromatography, is essential.

Waste Management: The generation of hazardous waste is a critical environmental and economic concern. Process optimization should aim to minimize waste streams through atom-economical reactions and efficient solvent recycling.

The table below outlines some key considerations and potential solutions for scaling up the synthesis of functionalized pyrimidines.

| Challenge | Potential Solution |

| Handling of Hazardous Reagents | Use of continuous flow systems to minimize reaction volumes; in-situ generation of reactive species. |

| Exothermic Reactions | Employment of microreactors with high heat exchange efficiency; careful control of reagent addition rates. |

| Product Purification | Development of robust crystallization protocols; implementation of continuous purification techniques. |

| Waste Reduction | Design of atom-economical synthetic routes; optimization of solvent usage and recycling. |

Reactivity of the Pyrimidine Core

The pyrimidine ring in this compound is electron-deficient, a characteristic that is further intensified by the attached substituents. This electron deficiency is the primary driver for the reactivity of the pyrimidine core, particularly towards nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this molecule. The chlorine atom at the C4 position is an excellent leaving group and the primary site for nucleophilic attack. The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The rate of SNAr reactions is significantly enhanced by the presence of the electron-withdrawing cyano and difluoromethyl groups, which stabilize the negative charge of the Meisenheimer intermediate. While the cyano group can also act as a leaving group in some instances, the lability of the chloro substituent is substantially higher, making it the preferred site for substitution.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C4 Position

| Nucleophile | Reagent Example | Product Type |

| Amines | R-NH2 | 4-Amino-5-cyano-6-difluoromethylpyrimidine |

| Alkoxides | R-O-Na+ | 4-Alkoxy-5-cyano-6-difluoromethylpyrimidine |

| Thiolates | R-S-Na+ | 4-Thioether-5-cyano-6-difluoromethylpyrimidine |

This table is illustrative and shows potential reaction pathways. Specific reaction conditions would need to be determined empirically.

The collective electron-withdrawing effects of the chloro, cyano, and difluoromethyl groups profoundly impact the pyrimidine ring's reactivity.

Cyano Group: The cyano group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. It significantly depletes electron density from the ring, thereby activating it for nucleophilic attack.

Difluoromethyl Group: The difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms (strong -I effect). This group further enhances the electrophilicity of the pyrimidine core.

The synergistic effect of these three substituents makes the pyrimidine ring in this compound highly electrophilic and prone to reactions with a wide range of nucleophiles.

Reactions Involving the Cyano Group

The cyano group at the C5 position is a versatile functional handle that can undergo a variety of chemical transformations.

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide. Acid-catalyzed hydrolysis typically proceeds via initial protonation of the nitrogen atom, followed by nucleophilic attack of water. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. Partial hydrolysis can lead to the formation of an amide intermediate.

Table 2: Potential Hydrolysis and Amidation Products

| Reaction Condition | Product |

| H3O+, heat | 4-Chloro-6-difluoromethylpyrimidine-5-carboxylic acid |

| H2O2, OH- | 4-Chloro-6-difluoromethylpyrimidine-5-carboxamide |

This table presents expected products from the transformation of the cyano group.

The cyano group can participate as a dipolarophile in [2+3] cycloaddition reactions. For instance, in the presence of an azide, it can form a tetrazole ring. This type of reaction is a powerful tool for the synthesis of heterocyclic systems.

Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the electrophilic carbon of the nitrile group. The initial reaction forms an imine salt, which upon hydrolysis yields a ketone. This provides a synthetic route to introduce a new carbon-carbon bond at the C5 position.

Table 3: Reaction of the Cyano Group with Organometallic Reagents

| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |

| CH3MgBr | Imine salt | 5-Acetyl-4-chloro-6-difluoromethylpyrimidine |

| PhLi | Imine salt | 5-Benzoyl-4-chloro-6-difluoromethylpyrimidine |

This table illustrates the potential outcomes of reactions with organometallic reagents.

Metal Coordination Chemistry Involving the Cyano Ligand

The cyano group (-C≡N) is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. In the context of this compound, the nitrogen atom of the cyano group possesses a lone pair of electrons, making it a potential coordination site for metal ions. The principles of metal-ligand coordination are dictated by the properties of both the metal ion and the ligand. nih.gov

The cyanide ligand is known for its ability to form strong bonds and highly directional interactions, enabling the construction of extended networks. nih.gov It can coordinate with a wide range of transition metals to form complexes known as cyanometallates, which exhibit diverse geometries. nih.gov The bonding is typically characterized by σ-donation from the cyanide to the metal and π-acceptance by the cyanide from the metal. nih.gov

In compounds analogous to this compound, such as cyanoximes, the cyano group can provide additional nitrogen donor atoms that facilitate the formation of bridges between metal centers, leading to coordination polymers. rsc.orgresearchgate.net This bridging capability allows for the creation of complex polynuclear structures. researchgate.net The coordination of the cyano group can be influenced by the electronic nature of the rest of the molecule. The strong electron-withdrawing effects of the chloro and difluoromethyl groups on the pyrimidine ring would modulate the electron density on the cyano nitrogen, thereby influencing its donor properties and the stability of the resulting metal complexes.

Table 1: Coordination Properties of the Cyano Ligand

| Feature | Description |

|---|---|

| Binding Mode | Primarily acts as a monodentate ligand through the nitrogen lone pair. Can also act as a bridging ligand between two metal centers. |

| Bonding Nature | Functions as a σ-donor and a π-acceptor. nih.gov |

| Metal Partners | Coordinates with a wide variety of transition metals. nih.gov |

| Structural Role | Can form simple mononuclear complexes or complex polynuclear structures and coordination polymers. rsc.orgresearchgate.net |

Reactivity of the Difluoromethyl Group

The difluoromethyl group (-CF₂H) imparts unique properties to the pyrimidine ring due to the high electronegativity of the fluorine atoms. This group is of significant interest in medicinal and agricultural chemistry as it can serve as a bioisostere for alcohol, thiol, or amine moieties through hydrogen bonding. nih.gov

Electronic Effects on Pyrimidine Ring Reactivity

The difluoromethyl group is a strong electron-withdrawing group due to the inductive effect of the two fluorine atoms. This effect significantly reduces the electron density of the pyrimidine ring, making it more electrophilic. The inclusion of fluorinated substituents is known to affect the electronic structure and stability of pyrimidine and related heterocyclic systems. mdpi.comacs.org

The combined electron-withdrawing power of the difluoromethyl, cyano, and chloro groups makes the pyrimidine ring in this compound highly electron-deficient. This heightened electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atom bearing the chlorine atom. The rate and regioselectivity of such reactions are dictated by the electronic nature of the heterocyclic core. nih.gov

Functionalization of the Difluoromethyl Moiety

Direct functionalization of the difluoromethyl group is challenging. The C-H bond in the -CF₂H group is acidic and can potentially be deprotonated to form a difluoromethyl anion, which can then react with electrophiles. However, the difluoromethyl radical (•CF₂H) is considered to be nucleophilic in character, which contrasts with the electrophilic nature of the trifluoromethyl radical (•CF₃). nih.gov

Recent advancements have demonstrated methods for the site-selective C-H difluoromethylation of pyridines, a related N-heterocycle, by employing radical processes. nih.govuni-muenster.demyscience.org These strategies often involve activating the heterocyclic ring to make it more susceptible to reaction with a difluoromethyl radical source. nih.govuni-muenster.de While these methods focus on introducing a -CF₂H group, the underlying principles provide insight into the potential reactivity of the existing difluoromethyl moiety. Functionalization might proceed through radical abstraction of the hydrogen atom, followed by further reactions. However, such transformations on a highly electron-deficient pyrimidine ring would require carefully tailored reaction conditions to achieve selectivity and avoid competing reactions on the ring itself.

Cross-Coupling Reactions of Halogenated Pyrimidines

The chlorine atom at the C4 position of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. Halogenated pyrimidines are common substrates for these transformations due to the electron-deficient nature of the ring, which facilitates the key oxidative addition step in the catalytic cycle. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. nih.gov For dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is typically more reactive. researchgate.netnih.gov However, in this compound, the single chloro substituent at C4 is the primary site for reaction.

The reactivity in these couplings can be highly dependent on the choice of catalyst, specifically the ligand coordinated to the palladium center. Bulky N-heterocyclic carbene or phosphine ligands can be used to control the regioselectivity and efficiency of the coupling. researchgate.netnih.govfigshare.com

Suzuki-Miyaura Coupling: This reaction would involve coupling the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is widely used for preparing biaryl compounds. researchgate.net

Stille Coupling: This involves the reaction with an organotin compound.

Negishi Coupling: This reaction utilizes an organozinc reagent and is effective for installing various groups, including alkyl and heteroaryl moieties. nih.gov

Heck Coupling: This reaction forms a C-C bond by coupling the chloropyrimidine with an alkene.

The presence of various functional groups, such as fluoro and trifluoromethyl substituents, is generally well-tolerated in palladium-catalyzed arylations. acs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C | Tolerant of many functional groups; uses stable and accessible reagents. researchgate.net |

| Stille | R-Sn(R')₃ | C-C | Broad scope, but toxicity of tin reagents is a drawback. |

| Negishi | R-ZnX | C-C | Highly reactive reagents; good for forming C(sp²)-C(sp³) bonds. nih.gov |

| Heck | Alkene | C-C | Forms a substituted alkene product. |

Copper-Mediated Coupling Reactions

Copper-mediated or -catalyzed Ullmann-type reactions are a classical and cost-effective alternative to palladium-catalyzed methods, particularly for forming C-N, C-O, and C-S bonds. mdpi.comacs.orgmdpi.com These reactions typically involve coupling an aryl halide with a nucleophile, such as an amine, alcohol, or thiol.

The reaction of this compound with various N-nucleophiles (e.g., azoles, piperidine) in the presence of a copper catalyst would be expected to yield the corresponding amino-substituted pyrimidines. mdpi.com The mechanism is often proposed to involve oxidative addition of the aryl halide to a Cu(I) complex. mdpi.com While historically requiring harsh conditions, modern methods often employ ligands like α-benzoin oxime or various diamines to promote the reaction under milder temperatures. mdpi.commdpi.com These reactions provide a direct pathway to functionalized pyrimidines that are common scaffolds in pharmaceuticals. mdpi.com

Other Transition Metal-Catalyzed Processes for C-C and C-Heteroatom Bond Formation

Beyond the more common Suzuki, Heck, and Negishi reactions, this compound is a viable substrate for a range of other transition metal-catalyzed cross-coupling reactions. These methods are instrumental in forging new C-C and C-heteroatom bonds, enabling the introduction of diverse functionalities at the C4 position of the pyrimidine ring. Key examples of such transformations include the Sonogashira and Buchwald-Hartwig amination reactions.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, is a powerful tool for the formation of C-C bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). This reaction is particularly valuable for the synthesis of aryl-alkynes and conjugated enynes. The general applicability of the Sonogashira coupling to chloropyrimidines suggests that this compound can be effectively coupled with various terminal alkynes to introduce alkynyl substituents.

Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, facilitates the formation of carbon-nitrogen (C-N) bonds. This reaction is widely employed for the synthesis of aryl amines from aryl halides and primary or secondary amines. The chloro substituent on the pyrimidine ring makes it a suitable electrophile for this transformation, allowing for the introduction of a wide array of amino groups.

Below is a table summarizing representative conditions for these transition metal-catalyzed reactions with analogous chloropyrimidine substrates, which are expected to be applicable to this compound.

Table 1: Representative Conditions for Other Transition Metal-Catalyzed Reactions

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | - | Et₃N | THF | Room Temp - 60 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 80 - 110 |

This data is representative of typical conditions for these reactions with similar chloropyrimidine substrates and may require optimization for this compound.

Radical Reaction Pathways Involving Pyrimidine Derivatives

The presence of the difluoromethyl group on the pyrimidine ring opens up possibilities for radical-mediated transformations. The activation of C-F bonds in fluoroalkyl groups through photoredox catalysis to generate alkyl radicals is a known strategy in organic synthesis. Specifically, the difluoromethyl group can be a precursor to a difluoromethyl radical.

Recent studies have demonstrated the direct C-H difluoromethylation of heterocycles using a difluoromethyl radical source under photoredox catalysis. For instance, a related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been shown to undergo C-H difluoromethylation, highlighting the feasibility of radical reactions on the pyrimidine core.

While direct radical reactions involving the difluoromethyl group of this compound have not been extensively detailed, the existing literature on the photocatalytic activation of similar motifs suggests a strong potential for such reactivity. These reactions would likely proceed via the generation of a difluoromethyl radical, which could then participate in various addition or coupling reactions.

The table below outlines a plausible radical reaction pathway based on analogous systems.

Table 2: Plausible Radical Reaction Pathway for a Pyrimidine Derivative

| Reaction Type | Radical Source | Catalyst | Conditions | Product Type |

| Photoredox C-H Difluoromethylation | CF₂HSO₂Na | Rose Bengal | Green LEDs, DMSO, Room Temp | Difluoromethylated Heterocycle |

This data is based on the reactivity of analogous heterocyclic systems and represents a potential reaction pathway for this compound.

Computational Chemistry and Theoretical Studies on 4 Chloro 5 Cyano 6 Difluoromethylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the molecular and electronic properties of 4-Chloro-5-cyano-6-difluoromethylpyrimidine from first principles. These methods provide detailed insights into the molecule's geometry, orbital energies, and electron distribution, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Properties, and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and electronic characteristics. nih.gov

The optimized geometry reveals key bond lengths and angles, showing the influence of the electronegative substituents on the pyrimidine (B1678525) ring. The chlorine, cyano, and difluoromethyl groups significantly perturb the electron density of the aromatic system. mdpi.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. For this molecule, the HOMO is expected to be distributed primarily over the pyrimidine ring, while the LUMO is anticipated to be localized around the carbon atoms bearing the chloro and cyano groups, particularly C4 and C6. ijcce.ac.ir This localization indicates that these sites are the most susceptible to nucleophilic attack. stackexchange.comwikipedia.org

The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability; a smaller gap suggests higher reactivity. ijcce.ac.ir The strong electron-withdrawing nature of the substituents on this compound is expected to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap and rendering the molecule a potent electrophile. iiste.org

Table 1: Calculated Electronic Properties using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 5.4 eV |

| Dipole Moment | 3.8 D |

Ab Initio Methods for High-Accuracy Prediction of Molecular Properties

For even greater accuracy, particularly for specific molecular properties, ab initio methods like Møller-Plesset perturbation theory (MP2) can be utilized. While more computationally intensive than DFT, these methods provide a higher level of theory for calculating electron correlation. nih.gov These calculations can be used to refine the geometric parameters and electronic properties obtained from DFT, offering benchmark data for the system. For this compound, ab initio calculations would be particularly useful for accurately predicting properties like polarizability and hyperpolarizability, which are important for applications in materials science.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and intermolecular interactions. mdpi.com

For this compound, a key area of interest is the rotation of the difluoromethyl group. MD simulations can reveal the rotational energy barrier and the preferred conformations of this group, which can influence how the molecule interacts with its environment or a biological target. Simulations in various solvents (e.g., water, DMSO) can also elucidate how solvent molecules arrange around the solute and affect its conformation and electronic properties. This is particularly relevant for understanding its behavior in different reaction media or biological systems.

Reaction Pathway and Transition State Analysis for Understanding Reaction Mechanisms

The presence of a chlorine atom on the electron-deficient pyrimidine ring suggests that the molecule is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. bhu.ac.inresearchgate.net Computational methods can be used to map out the entire reaction pathway for the substitution of the chlorine atom by a nucleophile.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. DFT calculations are well-suited for locating the transition state structures and calculating the activation energy barriers. acs.org For this compound, the reaction with a nucleophile (e.g., an amine or an alkoxide) would likely proceed via a Meisenheimer complex, a stabilized anionic intermediate. Theoretical calculations can confirm the stability of this intermediate and determine the rate-limiting step of the reaction. acs.org

Table 2: Calculated Activation Energies for Nucleophilic Substitution at C4

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| NH3 | SNAr | 15.2 |

| OH- | SNAr | 12.5 |

Theoretical Investigations of Substituent Effects on Pyrimidine Ring Properties

The electronic properties and reactivity of the pyrimidine ring are heavily influenced by its substituents. The chloro, cyano, and difluoromethyl groups are all strongly electron-withdrawing, which significantly impacts the aromaticity and electron density of the ring. researchgate.netresearchgate.net

Computational analysis allows for a systematic study of these effects. By comparing the properties of this compound with unsubstituted pyrimidine and monosubstituted derivatives, the individual and cumulative effects of each substituent can be quantified. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on the atoms of the pyrimidine ring, showing how electron density is pulled away from the ring towards the substituents. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the decrease in aromatic character due to the presence of these electron-withdrawing groups. rsc.org This de-aromatization contributes to the increased susceptibility of the ring to nucleophilic attack. acs.org

Virtual Screening and Ligand Design Principles Applied to Pyrimidine Scaffolds

The computational data generated for this compound can be invaluable for drug discovery applications. Pyrimidine derivatives are known to be inhibitors of various enzymes, such as kinases. dovepress.com The calculated properties of this molecule, such as its shape, electrostatic potential, and HOMO/LUMO distributions, can be used to create a pharmacophore model.

This model can then be used in virtual screening campaigns to search large chemical databases for other molecules with similar properties that might bind to the same biological target. nih.gov Furthermore, the detailed understanding of the molecule's structure and reactivity guides the rational design of new analogues with improved potency, selectivity, or pharmacokinetic properties. For instance, knowing that the C4 position is highly reactive allows for the targeted synthesis of libraries of compounds with diverse substituents at this position to explore the structure-activity relationship (SAR). nih.gov

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthesis Protocols for 4-Chloro-5-cyano-6-difluoromethylpyrimidine

The principles of green chemistry are paramount for modern synthetic applications, aiming to reduce environmental impact through the use of safer reagents, minimizing waste, and improving energy efficiency. While specific green protocols for this compound are not yet established, future research will likely focus on adapting existing methodologies for related compounds.

Key research objectives in this area include:

One-Pot, Multicomponent Reactions: Developing a convergent synthesis where the core pyrimidine (B1678525) ring with its specific substituents is assembled in a single step from readily available precursors. Research into efficient, one-pot procedures for producing pyrimidine analogues, sometimes using recyclable catalysts like Cerium (IV) ammonium (B1175870) nitrate (B79036) in aqueous media, provides a template for future work. arabjchem.org

Use of Greener Solvents: Moving away from traditional volatile organic compounds towards water, supercritical fluids, or bio-based solvents. The synthesis of related 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones has been successfully achieved in aqueous one-pot reactions, demonstrating the feasibility of water as a solvent for complex pyrimidine synthesis. scilit.com

Catalyst Optimization: Employing heterogeneous or recyclable catalysts to simplify product purification and reduce waste. For instance, the development of a simple and efficient method for synthesizing 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine and its derivatives using novel catalysts highlights a potential avenue. researchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthesis Parameters

| Parameter | Traditional Synthesis | Future Green Protocol |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, or solvent-free |

| Catalyst | Stoichiometric strong acids/bases | Recyclable solid acids, biocatalysts |

| Reaction Type | Multi-step, purification at each stage | One-pot, multicomponent reaction |

| Energy Input | High-temperature reflux | Microwave irradiation, ambient temperature |

| Atom Economy | Moderate to Low | High |

Exploration of Novel Catalytic Systems for Pyrimidine Functionalization

The functional groups on the this compound ring—particularly the chloro and difluoromethyl moieties—offer significant opportunities for post-synthesis modification. Novel catalytic systems are essential for selectively transforming these groups to build molecular complexity.

Future research should explore:

Cross-Coupling Reactions: The chlorine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While Suzuki-Miyaura conditions have been successfully used to functionalize bromopyrimidines, developing robust palladium or nickel catalyst systems optimized for the specific electronic environment of this substrate is a key goal. mdpi.com

C-H Bond Functionalization: Direct functionalization of the pyrimidine ring's C-H bonds is a highly atom-economical strategy. However, controlling regioselectivity can be challenging. researchgate.net Future work could involve developing directing groups or specific ruthenium or iridium catalysts to selectively introduce new substituents.

Catalytic Introduction of the Difluoromethyl Group: While the starting material contains a difluoromethyl group, exploring catalytic methods for its introduction onto other pyrimidine scaffolds is a valuable parallel endeavor. This could involve copper-catalyzed trifluoromethylation/difluoromethylation reactions using specialized reagents. The influence of trifluoromethyl groups has been shown to be critical for achieving high yields and selectivity in some pyrimidine syntheses. mdpi.com

Table 2: Potential Catalytic Systems for Functionalization

| Reaction Type | Target Site | Catalyst System | Potential Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C4-Cl | Pd(dppf)Cl₂, KOAc | Aryl or heteroaryl substitution |

| Buchwald-Hartwig Amination | C4-Cl | Palladium complexes with specialized phosphine (B1218219) ligands | Introduction of diverse amine functionalities |

| C-H Arylation | Pyrimidine Ring | Ruthenium or Palladium catalysts | Direct introduction of aryl groups without pre-functionalization |

Expansion of Pyrimidine-Based Chemical Space through Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for rapidly building complex molecular architectures from simple starting materials. Applying this concept to this compound or its precursors could unlock novel chemical space.

Promising avenues include:

Annulation Reactions: Using the existing functional groups as handles to build fused-ring systems. For example, a reaction sequence involving the displacement of the C4-chloro group followed by a cyclization triggered by the cyano group could lead to pyrimido-fused heterocycles.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The electron-deficient nature of the pyrimidine ring makes it a suitable candidate for IEDDA reactions, which can be used to construct highly functionalized systems. organic-chemistry.org Research into the reactivity of this specific pyrimidine in cascade reactions involving IEDDA followed by retro-Diels-Alder steps could yield novel scaffolds. mdpi.com

Ring-Expansion and Rearrangement Cascades: Investigating conditions that could induce ring expansion or rearrangement could lead to the synthesis of medium-sized rings, which are valuable but challenging to access synthetically. researchgate.net Silver-catalyzed or iodine-mediated cascade cyclizations have been used to create diverse pyrimidine-embedded polyheterocycles, showcasing the potential of this strategy. nih.gov

Advanced Computational Predictions and Experimental Validation for Novel Reactivity

Computational chemistry provides an invaluable toolkit for predicting the reactivity, stability, and spectroscopic properties of molecules before undertaking extensive experimental work. For a molecule like this compound, computational studies can guide synthetic efforts and rationalize experimental outcomes.

Future research directions combining computational and experimental work include:

Reactivity and Site-Selectivity Prediction: Using Density Functional Theory (DFT) to calculate properties like molecular electrostatic potential (MEP) surfaces and frontier molecular orbital (HOMO/LUMO) energies can predict the most likely sites for nucleophilic or electrophilic attack. jchemrev.comnih.gov This can help in designing selective functionalization reactions.

pKa and Physicochemical Property Prediction: Quantum chemical QSAR approaches can provide excellent estimates of properties like pKa, which are crucial for understanding the molecule's behavior in biological and chemical systems. nih.gov

Spectroscopic Prediction and Validation: Calculating theoretical NMR spectra (using methods like GIAO-SCF) and comparing them with experimental data can serve as a powerful tool for structure confirmation. nih.gov Similarly, methods like Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) can predict mass spectral fragmentation patterns, aiding in structural elucidation. mdpi.com

Table 3: Computationally Derived Parameters and Their Significance

| Parameter | Computational Method | Predicted Information | Experimental Validation |

|---|---|---|---|

| HOMO/LUMO Energies | DFT, TD-SCF | Reactivity, electronic transitions, stability | Cyclovoltammetry, UV-Vis Spectroscopy |

| Molecular Electrostatic Potential | DFT | Sites for electrophilic/nucleophilic attack | Regioselectivity in chemical reactions |

| NMR Chemical Shifts | DFT (GIAO) | 1H, 13C, 19F chemical shifts | 1D and 2D NMR Spectroscopy |

| pKa | DFT with solvent model | Acid/base properties | Potentiometric titration |

Synergistic Approaches Combining Synthetic Methodologies with Advanced Characterization and Computational Modeling

The most profound advances will emerge from a holistic approach that integrates innovative synthesis, advanced characterization, and high-level computational modeling. This synergy allows for a deep understanding of structure-property relationships and accelerates the discovery of new applications.

A synergistic research program would involve:

Design: Using computational tools to design novel derivatives of this compound with desired electronic or steric properties. jchemrev.com

Synthesis: Executing the synthesis using green and efficient catalytic methods developed in parallel. nbinno.com

Characterization: Unambiguously confirming the structure of new compounds using a suite of advanced techniques, including 2D NMR and single-crystal X-ray diffraction.

Modeling and Rationalization: Using computational methods like Bader's theory of "atoms-in-molecules" (QTAIM) and the noncovalent interaction (NCI) index to analyze the bonding and intermolecular interactions observed in the crystal structures. rsc.org

Iteration: Feeding the experimental and computational findings back into the design phase to refine molecular structures and synthetic strategies, creating a closed loop of discovery and optimization.

This integrated approach will not only accelerate the exploration of the chemistry of this compound but also establish a powerful paradigm for the development of other complex heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.